N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-(3,4-DICHLOROPHENYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3,4-DICHLOROPHENYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process. One common method includes the reaction of 3,4-dichlorobenzaldehyde with 2-(4-methylphenyl)-1,3-benzoxazole in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3,4-DICHLOROPHENYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3,4-DICHLOROPHENYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, (E)-1-(3,4-DICHLOROPHENYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-1-(3,4-DICHLOROPHENYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Benzoxazole Derivatives: Compounds containing the benzoxazole moiety, known for their diverse biological activities.
Uniqueness
(E)-1-(3,4-DICHLOROPHENYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its combination of a dichlorophenyl group and a benzoxazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H14Cl2N2O |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C21H14Cl2N2O/c1-13-2-5-15(6-3-13)21-25-19-11-16(7-9-20(19)26-21)24-12-14-4-8-17(22)18(23)10-14/h2-12H,1H3 |
InChI Key |
RONMRMMDAIZBTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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